molecular formula C12H10N4S2 B3005431 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 339008-37-6

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3005431
CAS RN: 339008-37-6
M. Wt: 274.36
InChI Key: TXPBPLORPBNIPT-PLNGDYQASA-N
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Description

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives has been a subject of interest due to their potential biological activities. In the context of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine, although not directly synthesized in the provided studies, related compounds have been prepared that offer insight into possible synthetic routes. For instance, a series of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were prepared to evaluate their binding affinity to the 5-HT6 receptor, showcasing the relevance of the triazolopyrimidine core in medicinal chemistry . Similarly, 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds were identified as potent HIV-1 replication inhibitors, indicating the versatility of thienopyrimidine scaffolds in drug discovery .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is crucial for their biological activity. The study of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a compound closely related to the one of interest, revealed two crystal environments: a dimethylformamide (DMF) monosolvate and a monohydrate. These structures exhibited different supramolecular architectures due to varied hydrogen-bonding interactions and π-π stacking, which are essential for understanding the potential interactions of these compounds with biological targets .

Chemical Reactions Analysis

The reactivity of triazolopyrimidines can be inferred from related studies. For example, chlorosulfonation of 3-methyl[1,2,4]triazolo[4,3-a]pyrimidine led to substitution at the C-6 position, indicating the reactive nature of these compounds under certain conditions. The study also explored the reactivity of hydrazides derived from triazolopyrimidines with various reagents, such as aldehydes, thioglycolic acid, and amines, demonstrating the chemical versatility of the triazolopyrimidine ring system .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine are not detailed in the provided papers, the studies of closely related compounds offer some insights. The solvate and hydrate forms of a similar triazolopyrimidine compound suggest solubility in both organic solvents like DMF and in water, which could be relevant for the compound of interest. Additionally, the presence of hydrogen bonds and stacking interactions in the crystal structures may imply certain solubility and stability characteristics important for the development of pharmaceutical agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Compounds with the 1,2,4-triazolo[1,5-a]pyrimidine ring, related to the chemical structure of interest, have been synthesized using various methods, such as condensation reactions, and their structures have been characterized using techniques like X-ray diffraction and spectroscopy (Lahmidi et al., 2019).

  • Structural Characteristics : The molecular structure and crystal environments of related compounds have been reported, focusing on aspects like hydrogen-bonding interactions and supramolecular architecture (Canfora et al., 2010).

Biological and Pharmacological Activities

  • Antibacterial Activity : Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have shown potential antibacterial activity against various microbial strains like Staphylococcus aureus and Escherichia coli (Lahmidi et al., 2019).

  • Potential for Developing Pharmaceuticals : The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular properties. Several clinical trials and marketed drugs have utilized this moiety, highlighting its significance in medicinal chemistry (Merugu et al., 2022).

Miscellaneous Applications

  • Herbicidal and Antifungal Activities : Some derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit herbicidal, antifungal, and other biological activities, demonstrating their potential use in agriculture and related fields (Yang Guangfu et al., 2010).

  • Utility in Synthesis : The compound and its derivatives are utilized in various synthesis processes, like the formation of azolo[1,5-a]pyrimidines and benzo[4,5]imidazo[1,2-a]pyrimidines, demonstrating their importance in chemical synthesis (Jun-hua Liu et al., 2012).

properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-17-12-14-11-13-7-6-9(16(11)15-12)4-5-10-3-2-8-18-10/h2-8H,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPBPLORPBNIPT-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

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